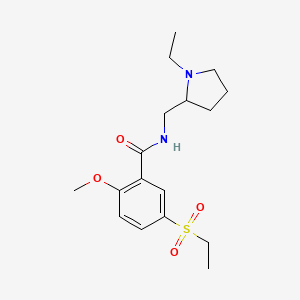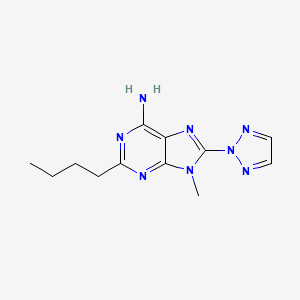
スルプリド
概要
説明
スルプリドは、ベンザミド系に属する非定型抗精神病薬です。主にヨーロッパ、日本、香港で統合失調症の治療に使用されています。 スルプリドは1976年にサノフィ・アベンティスによって発売され、ドーパミンD2およびD3受容体の選択的拮抗薬として作用します .
2. 製法
合成経路と反応条件: スルプリドの合成は、2-メトキシ-5-エチルスルホニル安息香酸メチルとN-エチル-2-アミノメチルピロリジンとの反応を含みます。 反応条件には通常、目的の生成物を生成するための溶媒と触媒の使用が含まれます .
工業的生産方法: 工業的な設定では、スルプリドの製造は、同様の合成経路を使用する場合がありますが、より大きな規模で行われます。 このプロセスは収率と純度に合わせて最適化されており、最終生成物が医薬品基準を満たすように、多くの場合、複数の精製ステップが含まれます .
科学的研究の応用
Sultopride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in pharmacological assays
作用機序
スルプリドは、ドーパミンD2およびD3受容体を選択的に拮抗することによってその効果を発揮します。この作用は、脳内のドーパミンレベルを調節するのに役立ち、これは統合失調症の治療において重要です。 さらに、スルプリドは、その治療効果に寄与する可能性のあるγ-ヒドロキシ酪酸(GHB)受容体との親和性があることが示されています .
生化学分析
Biochemical Properties
Sultopride interacts with D2-like dopamine receptors, which are members of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . These compounds present a high degree of selectivity for D2 and D3 versus D1 and D4 dopaminergic receptor subtypes .
Cellular Effects
Sultopride has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with D2-like dopamine receptors, affecting cell signaling pathways .
Molecular Mechanism
Sultopride exerts its effects at the molecular level by acting as an antagonist of the D2-like dopamine receptors . This interaction leads to changes in gene expression and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sultopride involves the reaction of 2-methoxy-5-ethylsulfonylbenzoic acid methyl ester with N-ethyl-2-aminomethylpyrrolidine. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of sultopride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類: スルプリドは、次のようなさまざまな化学反応を起こします。
酸化: スルプリドは特定の条件下で酸化されてスルホキシドとスルホンを生成する可能性があります。
還元: 還元反応は、スルプリドを対応するアミンに変換することができます。
置換: スルプリドは、特にスルホニル基とメトキシ基で求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件で使用できます。
主な生成物: これらの反応から生成される主な生成物には、スルプリドのスルホキシド、スルホン、置換誘導体が含まれます .
4. 科学研究への応用
スルプリドは、幅広い科学研究への応用があります。
化学: ドーパミン受容体拮抗薬に関する研究における参照化合物として使用されます。
生物学: 神経伝達物質系と受容体結合への影響が調査されています。
医学: 主に統合失調症やその他の精神障害の治療に使用されます。
類似化合物との比較
スルプリドは、アミスルプリドやスルピリドなどの他のベンザミド系抗精神病薬と比較されることがよくあります。これらの化合物は、同様の作用機序を共有していますが、受容体結合親和性と薬物動態プロファイルが異なります。
アミスルプリド: スルプリドよりもD2およびD3受容体との親和性が高いです。
スルピリド: スルプリドよりもD2およびD3受容体との親和性が低いです。
独自性: スルプリドの独特の結合プロファイルとGHB受容体に対する追加の親和性は、それを他の類似化合物と区別するものです
類似化合物のリスト:
- アミスルプリド
- スルピリド
- レボスルピリド
特性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23694-17-9 (hydrochloride) | |
| Record name | Sultopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023627 | |
| Record name | Sultopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53583-79-2 | |
| Record name | (±)-Sultopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53583-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sultopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053583792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sultopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sultopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sultopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULTOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA0G3TW31W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sultopride?
A1: Sultopride primarily acts as a dopamine antagonist, exhibiting selectivity for dopamine D2 and D3 receptors. [] This means it binds to these receptors and blocks the action of dopamine, a neurotransmitter involved in various brain functions, including mood, movement, and reward.
Q2: How does sultopride's dopamine antagonism differ from other antipsychotics?
A2: Some studies suggest that sultopride may preferentially act on dopamine receptors in specific brain regions like the mesolimbic system, as opposed to the nigrostriatal system. [] This selectivity could potentially explain its lower propensity for extrapyramidal side effects, such as movement disorders, compared to some other antipsychotics.
Q3: What are the downstream effects of sultopride's interaction with dopamine receptors?
A3: By blocking dopamine D2 receptors, sultopride can reduce dopaminergic neurotransmission. [] This action is thought to contribute to its antipsychotic effects, particularly in alleviating symptoms like agitation, hallucinations, and delusions. [, ]
Q4: How does the enantioselectivity of sultopride affect its activity?
A5: Sultopride exists as two enantiomers, (+)-sultopride and (-)-sultopride. The (-)-enantiomer demonstrates greater potency in blocking dopamine receptors compared to the (+)-enantiomer. [, ] This stereoselectivity suggests that the (-)-enantiomer likely drives the majority of its pharmacological effects.
Q5: What is the molecular formula and weight of sultopride?
A5: The molecular formula of sultopride is C15H23N3O4S, and its molecular weight is 341.43 g/mol.
Q6: Is there any spectroscopic data available for sultopride?
A6: While the provided research abstracts do not delve into detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to characterize the structure of compounds like sultopride.
Q7: How is sultopride absorbed and distributed in the body?
A8: Sultopride is well-absorbed after oral administration, with peak blood levels typically observed within 1-2 hours. [] It exhibits a relatively short half-life of approximately 3-5 hours and is distributed to various tissues, including the liver, kidney, and brain. [, ]
Q8: How is sultopride metabolized and excreted?
A9: Sultopride is primarily metabolized in the liver, with O-desmethyl sultopride and oxo-sultopride being the major metabolites identified in animal studies. [] It's excreted mainly through the kidneys, with a small portion eliminated in bile and feces. []
Q9: Does the metabolism of sultopride differ between species?
A10: Yes, interspecies differences exist in sultopride metabolism. Human metabolism appears limited, with a significant portion excreted unchanged in urine. [] Conversely, rats, rabbits, and dogs extensively metabolize sultopride, resulting in lower urinary excretion of the unchanged drug. []
Q10: How do the pharmacokinetics of sultopride enantiomers differ?
A11: While the pharmacokinetic profiles of (+)-sultopride and (-)-sultopride are generally similar, some studies observe slightly higher serum concentrations of (-)-sultopride following intravenous administration in rats and rabbits. []
Q11: What types of in vitro studies have been conducted to investigate the activity of sultopride?
A12: In vitro studies have explored sultopride's effects on dopamine release from rat striatal slices. [] These studies demonstrate that sultopride can influence both spontaneous and electrically evoked dopamine release, highlighting its interaction with dopaminergic neurotransmission.
Q12: Have there been any animal models used to study the effects of sultopride?
A13: Yes, rodent models have been extensively utilized. For instance, researchers have investigated the effects of sultopride on apomorphine-induced behaviors in mice, which provides insights into its antipsychotic properties. [, ] Additionally, studies on rats have assessed its impact on prolactin secretion. [, ]
Q13: Has the efficacy of sultopride been evaluated in clinical trials?
A14: Yes, numerous clinical trials have explored the efficacy of sultopride in various psychiatric disorders, primarily schizophrenia and other conditions characterized by agitation and psychotic features. [, , , , , , , , , ]
Q14: Are there any known drug interactions with sultopride?
A14: While this Q&A primarily focuses on the scientific research surrounding sultopride and avoids discussing potential drug interactions, it's important to note that such interactions can occur. Consulting comprehensive drug databases, medical literature, and healthcare professionals remains crucial for obtaining the most up-to-date and relevant information regarding potential drug interactions.
Q15: What analytical methods are commonly employed to quantify sultopride levels?
A17: High-performance liquid chromatography (HPLC) with UV detection is a widely used method for quantifying sultopride concentrations in biological samples like plasma, red blood cells, and urine. [, ] This technique offers high sensitivity and selectivity, making it suitable for pharmacokinetic and drug monitoring studies.
Q16: Are there alternative methods for measuring sultopride levels?
A18: Besides HPLC, researchers have developed enzyme immunoassays (EIA) for measuring sultopride levels in serum. [] These assays provide a rapid and convenient alternative for monitoring sultopride concentrations in clinical settings.
Q17: What resources are available for researchers studying sultopride?
A17: A wealth of scientific literature, including published research articles, review papers, and conference proceedings, provides valuable information on sultopride. Online databases such as PubMed, ScienceDirect, and Google Scholar facilitate access to this vast knowledge base. Additionally, research institutions, universities, and pharmaceutical companies involved in drug discovery and development often possess specialized expertise and resources for studying compounds like sultopride.
Q18: When was sultopride first synthesized and introduced as a therapeutic agent?
A20: While the exact date of its initial synthesis is unclear from the provided abstracts, sultopride emerged as a therapeutic agent in the late 1960s and early 1970s, with early studies conducted in France investigating its potential in treating various psychiatric conditions. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1682631.png)













